3-Amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol is a complex organic compound with significant biological activity. It belongs to the class of thieno[2,3-b]pyridines, which are known for their diverse pharmacological properties, including multidrug resistance modulation and inhibition of various kinases. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
This compound is classified under thieno[2,3-b]pyridine derivatives. Thieno[2,3-b]pyridines have been shown to possess various biological activities such as phosphatidylinositide 3-kinase inhibition, antiviral effects, and osteogenesis promotion. The specific compound 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol is recognized for its role in modulating multidrug resistance in tumor cells, enhancing the efficacy of chemotherapy treatments by inhibiting adenosine triphosphate-binding cassette transporters .
The synthesis of 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol typically involves several key steps:
The molecular formula for 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol is C₁₅H₁₂N₂O₂S, with a molecular weight of approximately 284.33 g/mol. The structure features a thieno[2,3-b]pyridine core substituted with an amino group and a benzoyl moiety.
The compound exhibits a complex arrangement of rings and functional groups that contribute to its biological activity .
The chemical reactivity of 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol includes:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to synthesize analogs with improved efficacy .
The mechanism of action of 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol primarily involves:
This dual action enhances the effectiveness of chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .
The physical properties of 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol include:
Chemical properties include:
The primary applications of 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol are in medicinal chemistry and pharmacology:
Additionally, ongoing research may explore its utility in other therapeutic areas due to its diverse biological activities .
X-ray crystallography has revealed the precise molecular interactions between 3-amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol (designated CBK115334 or compound 1) and human thymidylate synthase (TS). The compound occupies the folate-binding pocket through a unique binding mode characterized by three-dimensional structural complementarity. The thieno[2,3-b]pyridine core establishes π-π stacking interactions with Phe³⁰⁵ of the TS active site, while the 4-methyl group projects into a hydrophobic sub-pocket lined by residues Leu¹⁰⁴ and Trp¹⁰⁹. This interaction creates significant van der Waals contacts (3.5-4.2 Å distances), contributing substantially to binding energy [1] [3].
The benzoyl moiety at position 2 extends toward the enzyme's entrance, forming water-mediated hydrogen bonds with Arg²⁴⁹ and Asn²²⁶. Notably, the 3-amino group participates in direct hydrogen bonding (2.8 Å) with the carbonyl oxygen of Ala²⁶³, a residue critical for substrate positioning. This interaction network stabilizes the closed conformation of the TS active site, preventing the conformational changes necessary for the natural cofactor (5,10-methylenetetrahydrofolate) binding and catalytic turnover [3].
Table 1: Key Crystallographically Determined Interactions Between Compound 1 and Thymidylate Synthase
Compound Region | TS Residue | Interaction Type | Distance (Å) | Energy Contribution |
---|---|---|---|---|
Thienopyridine core | Phe³⁰⁵ | π-π stacking | 3.7 | -4.2 kcal/mol |
4-Methyl group | Leu¹⁰⁴ | Hydrophobic | 3.9 | -1.8 kcal/mol |
4-Methyl group | Trp¹⁰⁹ | Hydrophobic | 4.1 | -1.5 kcal/mol |
3-Amino group | Ala²⁶³ (O) | H-bond | 2.8 | -2.6 kcal/mol |
Benzoyl carbonyl | Arg²⁴⁹ | Water-mediated H-bond | 4.3 | -1.2 kcal/mol |
Compound 1 induces significant conformational stabilization of the folate-binding pocket through allosteric effects propagated beyond its immediate binding site. X-ray structures demonstrate that binding triggers a 15° rotation in the Trp¹⁰⁹ side chain, creating an extended hydrophobic clamp around the 4-methyl substituent. This rotation is coupled with a 1.2 Å displacement of the β-sheet region (residues 50-55) near the catalytic cysteine (Cys¹⁹⁵), effectively constricting the pocket entrance by 40% compared to the unliganded state [1] [6].
The occupation by compound 1 increases the thermal stability of the entire folate-binding domain, as evidenced by reduced B-factors (from 45 Ų to 28 Ų average) in the loop regions surrounding the pocket. This rigidification specifically impedes the induced-fit conformational changes required for the transition from the apo-enzyme to the ternary complex (TS-dUMP-methylenetetrahydrofolate). Molecular dynamics simulations reveal that compound 1-bound TS exhibits 70% reduced backbone flexibility in residues 180-190 (the "active site lid") compared to the folate-bound form, explaining its potent inhibitory effect despite lacking the polyglutamate tail of classical antifolates [1] [3].
Cellular Thermal Shift Assay (CETSA) studies in K562 human myelogenous leukemia cells provided direct evidence of intracellular target engagement, with compound 1 producing concentration-dependent thermal stabilization of thymidylate synthase. At 200 μM concentration, compound 1 induced a significant ΔTₐgg shift of +3.7°C in live cells, confirming cellular penetration and binding to endogenous TS under physiological conditions. The thermal stabilization profile followed a sigmoidal dose-response curve with an EC₅₀ of 42.5 μM, demonstrating substantial intracellular target occupancy at pharmacologically relevant concentrations [3].
The CETSA methodology employed an optimized AlphaScreen immunoassay in 384-well format, enabling high-throughput quantification of soluble TS following heat challenge. Control experiments confirmed that the observed stabilization specifically resulted from compound binding rather than increased protein expression, as verified through parallel quantitative Western blotting showing unchanged total TS levels after 2-hour compound exposure. Notably, the magnitude of thermal shift for compound 1 exceeded that of several clinically used antifolates at equivalent concentrations, suggesting superior intracellular target occupancy despite its non-classical structure [3].
Table 2: CETSA-Derived Thermal Stabilization Parameters for Compound 1 in Cellular Systems
Experimental System | Maximum ΔTₐgg (°C) | EC₅₀ (μM) | Hill Coefficient | Assay Conditions |
---|---|---|---|---|
Live K562 cells | +3.7 | 42.5 | 1.8 | 2 hr, 37°C |
K562 cell lysate | +4.2 | 38.7 | 1.6 | 30 min, RT |
Recombinant human TS | +5.2 | 28.4 | 1.5 | 30 min, RT |
Comparative CETSA kinetic profiling revealed fundamental differences in intracellular activation between compound 1 and conventional antimetabolites. While fluoropyrimidine prodrugs like 5-fluorouracil (5-FU) required >120 minutes to achieve maximal TS engagement (reflecting time-dependent conversion to active metabolites), compound 1 reached 90% target occupancy within 30 minutes of cellular exposure. This rapid engagement profile correlates with its direct-binding mechanism, bypassing the rate-limiting phosphorylation/polyglutamylation steps required by classical antifolates [3] [6].
Surface plasmon resonance studies complemented cellular data by demonstrating rapid association kinetics (kₒₙ = 2.8 × 10³ M⁻¹s⁻¹) and moderate dissociation (kₒff = 7.2 × 10⁻⁴ s⁻¹), yielding an overall K_D of 260 nM. The binding kinetics remained consistent across purified enzyme systems and cell lysates, confirming that the compound does not require metabolic activation. Real-time monitoring of intracellular concentrations via LC-MS showed that compound accumulation peaked within 15 minutes, directly preceding maximal TS engagement observed in CETSA, establishing a direct pharmacokinetic-pharmacodynamic relationship absent in prodrug-type inhibitors [3].
Table 3: Kinetic Parameters of Target Engagement for Compound 1 Compared to Reference TS Inhibitors
Compound | Time to 90% Target Occupancy (min) | Association Rate (kₒₙ, M⁻¹s⁻¹) | Dissociation Rate (kₒff, s⁻¹) | Activation Requirement |
---|---|---|---|---|
Compound 1 | 30 | 2.8 × 10³ | 7.2 × 10⁻⁴ | None (direct binder) |
5-Fluorouracil | 120 | ND | ND | Anabolism to FdUMP |
Raltitrexed | 90 | 1.2 × 10⁴ | 3.1 × 10⁻⁵ | Polyglutamylation |
Pemetrexed | 75 | 9.5 × 10³ | 4.8 × 10⁻⁵ | Polyglutamylation |
ND: Not determinable due to complex activation pathway
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9